4-(Benzyloxy)-2,6-difluoroaniline
CAS No.: 663602-52-6
Cat. No.: VC7991890
Molecular Formula: C13H11F2NO
Molecular Weight: 235.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 663602-52-6 |
---|---|
Molecular Formula | C13H11F2NO |
Molecular Weight | 235.23 g/mol |
IUPAC Name | 2,6-difluoro-4-phenylmethoxyaniline |
Standard InChI | InChI=1S/C13H11F2NO/c14-11-6-10(7-12(15)13(11)16)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 |
Standard InChI Key | MKQYKGXXHTXUIC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)N)F |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)N)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
4-(Benzyloxy)-2,6-difluoroaniline features a benzene ring substituted with an amino group (-NH₂), two fluorine atoms at the 2- and 6-positions, and a benzyloxy group (-OCH₂C₆H₅) at the 4-position. The IUPAC name, 2,6-difluoro-4-phenylmethoxyaniline, reflects this substitution pattern. The fluorine atoms inductively withdraw electron density, rendering the aromatic ring electron-deficient, while the benzyloxy group introduces steric bulk and potential for further functionalization.
The compound’s canonical SMILES string, C1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)N)F
, encodes its connectivity, and its InChIKey (MKQYKGXXHTXUIC-UHFFFAOYSA-N
) provides a unique identifier for database searches.
Synthesis and Reaction Conditions
Synthetic Pathways
The primary synthesis route involves the nucleophilic substitution of 2,6-difluoroaniline with benzyl chloride or benzyl bromide in the presence of a base (e.g., NaHCO₃ or K₂CO₃). This reaction proceeds in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) under reflux conditions.
Table 1: Representative Synthesis Conditions
Reactant | Base | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
2,6-Difluoroaniline | NaHCO₃ | Acetonitrile | 80°C | 75–85 |
Benzyl chloride | K₂CO₃ | DMF | 100°C | 70–80 |
The reaction mechanism involves deprotonation of the aniline’s amino group by the base, followed by nucleophilic attack on the benzyl halide. The fluorine atoms’ electron-withdrawing effects activate the ring toward substitution while directing incoming electrophiles to the para position.
Purification and Characterization
Crude product purification typically employs column chromatography using silica gel and ethyl acetate/hexane eluents. Final characterization relies on ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). For instance, the ¹H NMR spectrum exhibits a singlet for the benzyloxy methylene group (~4.6 ppm) and aromatic protons split by fluorine coupling .
Applications in Pharmaceutical and Materials Chemistry
Role as a Synthetic Intermediate
4-(Benzyloxy)-2,6-difluoroaniline is predominantly utilized to construct benzothiazole and imine derivatives. In a recent study, analogs of this compound served as precursors for 2-(4-(benzyloxy)-5-hydroxyphenyl)benzothiazoles, which exhibited potent monoamine oxidase-B (MAO-B) inhibitory activity (IC₅₀ = 0.062 µM) . The fluorine atoms enhance metabolic stability and blood-brain barrier permeability, critical for central nervous system-targeted therapeutics .
Materials Science Applications
The compound’s aromatic and fluorinated structure makes it a candidate for synthesizing liquid crystals and flame-retardant polymers. Fluorine’s high electronegativity improves thermal stability, while the benzyloxy group facilitates cross-linking in polymer matrices.
Future Directions and Research Opportunities
Further studies should explore:
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for probing stereochemical effects on bioactivity.
-
Polymer Chemistry: Incorporating the compound into fluorinated polyimides for high-performance materials.
-
Drug Discovery: Functionalizing the amino group to create prodrugs or targeting moieties for neurodegenerative diseases.
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